Sennidin B

概要

説明

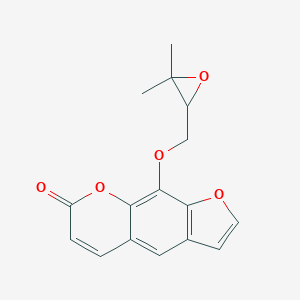

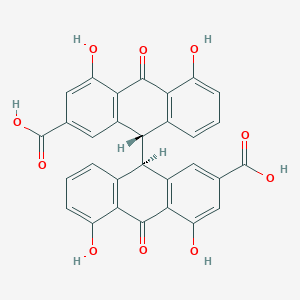

Sennidin B is a stereoisomer found in the leaves of Cassia angustifolia . It is also known as (R*,S*)-9,9’,10,10’-tetrahydro-4,4’,5,5’-tetrahydroxy-10,10’-dioxo [9,9’-bianthracene]-2,2’-dicarboxylic acid .

Synthesis Analysis

Sennosides, including Sennidin B, are metabolized by gut bacteria into the active metabolite rheinanthrone . A two-dimensional qNMR method has been established for the determination of sennosides .Molecular Structure Analysis

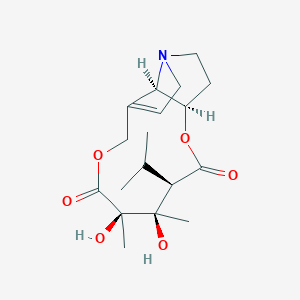

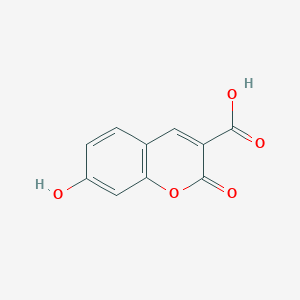

Sennidin B has a molecular formula of C30H18O10 . It has a molecular weight of 538.458 Da . The molecule contains 63 bonds in total, including 45 non-H bonds, 28 multiple bonds, 3 rotatable bonds, 4 double bonds, 24 aromatic bonds, 6 six-membered rings, 4 ten-membered rings, 2 carboxylic acids (aromatic), 2 ketones (aromatic), 2 hydroxyl groups, and 4 aromatic hydrocarbons .Chemical Reactions Analysis

Sennidin B is a major component of senna, which is metabolized by gut bacteria into rheinanthrone . The single C-C bond connecting the anthrone moieties in Sennidin B is elongated and its reduced Bond Dissociation Energy (BDE) could be the cause of an easy breakdown of the sennidin molecule into monoanthrones .Physical And Chemical Properties Analysis

Sennidin B has a density of 1.7±0.1 g/cm3, a boiling point of 801.8±65.0 °C at 760 mmHg, and a vapour pressure of 0.0±3.0 mmHg at 25°C .科学的研究の応用

Quality Control in Herbal Medicine

Sennidin B is used in the quality control of medicinal plants, particularly those used as laxatives. A two-dimensional quantitative Nuclear Magnetic Resonance (2D qNMR) method has been established for the determination of sennosides, including Sennidin B, in senna leaflets, pods, and tablets . This method is not only fast but also specific and stability-indicating, demonstrating the potential of 2D qNMR in the quality control of medicinal plants .

Pharmacological Research

In pharmacological studies, Sennidin B’s structure and intramolecular interactions have been analyzed using in silico methods. These studies help in understanding the spatial structure and the possibility of sennidines to form conformers, which is crucial for their pharmacological properties .

Historical Authentication

Sennidin B has been identified in the authentication of historical medicinal preparations. For instance, an 18th-century senna extract was analyzed using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC–MS), and the presence of Sennidin B helped in confirming the extract’s authenticity .

Laxative Effectiveness

The compound is a well-known active principle in senna, which is used as a reliable laxative. The effectiveness of Sennidin B as a laxative has led to its widespread application in this field .

Conformational Analysis

Research has been conducted to determine the conformations that Sennidin B can adopt in plant material. The gauche conformation, characterized by OHO hydrogen bonds formed by hydroxyl groups and carbonyl oxygen, is predicted to be present in plant material .

Molecular Breakdown Studies

Sennidin B’s molecular structure allows for easy breakdown into monoanthrones due to the elongation of the single C-C bond linking the anthrone moieties and reduced bond dissociation energy. This property is significant for understanding the degradation pathways and stability of the compound .

Vibrational and Electron Excitation Spectra

Theoretical, vibrational, and electron excitation spectra of Sennidin B have been studied, providing valuable data that can be used in the analysis of experimental samples. This information is essential for researchers working on the spectroscopic characterization of similar compounds .

Optical Isomerism

Sennidin B is an optical isomer distinguishable by the configuration of the C-10 and C-10′. Understanding the isomerism of Sennidin B is important for its identification and quantification in various applications .

作用機序

Target of Action

Sennidin B, a stereoisomer isolated from the leaves of Cassia angustifolia, is primarily targeted by gut bacteria . The primary targets of Sennidin B are the gut bacteria that metabolize it into the active metabolite rheinanthrone . These bacteria play a crucial role in the drug’s mechanism of action.

Mode of Action

Sennidin B is metabolized by gut bacteria into rheinanthrone . Rheinanthrone appears to increase cyclooxygenase 2 (COX2) expression in macrophage cells, leading to an increase in prostaglandin E2 (PGE2) . This interaction with its targets results in changes that contribute to its laxative effect.

Biochemical Pathways

The biochemical pathway of Sennidin B involves its metabolism by gut bacteria into rheinanthrone . This metabolite then increases the expression of COX2 in macrophage cells, leading to an increase in PGE2 . The increase in PGE2 is the downstream effect of this pathway.

Pharmacokinetics

The pharmacokinetics of Sennidin B involve its metabolism by gut bacteria into rheinanthrone, which is then absorbed into systemic circulation . About 2.6% of rheinanthrone is metabolized to rhein and sennidins A and B via oxidation

Result of Action

The result of Sennidin B’s action is an increase in PGE2 due to the upregulation of COX2 expression in macrophage cells . This leads to its laxative effect, making it a useful treatment for constipation .

Action Environment

The action of Sennidin B is influenced by the presence of gut bacteria, which metabolize it into its active form . Therefore, factors that affect the gut microbiome, such as diet and antibiotic use, could potentially influence the action, efficacy, and stability of Sennidin B.

Safety and Hazards

将来の方向性

The rapid development of technology allows for more accurate research of biological systems with the use of in silico methods. One of the tools is the quantum-chemical method used for determining the structure, properties, and interactions of molecules of great pharmacological importance . The accuracy of theoretical models is increasing and can be a real help in biology, chemistry, and pharmacy .

特性

IUPAC Name |

(9S)-9-[(9R)-2-carboxy-4,5-dihydroxy-10-oxo-9H-anthracen-9-yl]-4,5-dihydroxy-10-oxo-9H-anthracene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H18O10/c31-17-5-1-3-13-21(15-7-11(29(37)38)9-19(33)25(15)27(35)23(13)17)22-14-4-2-6-18(32)24(14)28(36)26-16(22)8-12(30(39)40)10-20(26)34/h1-10,21-22,31-34H,(H,37,38)(H,39,40)/t21-,22+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPMRHWLJLNKRTJ-SZPZYZBQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)O)C(=O)C3=C(C2C4C5=C(C(=CC=C5)O)C(=O)C6=C4C=C(C=C6O)C(=O)O)C=C(C=C3O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C(=C1)O)C(=O)C3=C([C@@H]2[C@H]4C5=C(C(=CC=C5)O)C(=O)C6=C4C=C(C=C6O)C(=O)O)C=C(C=C3O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H18O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601318414 | |

| Record name | Sennidin B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601318414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

538.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Sennidin B | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002895 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

Sennidin B | |

CAS RN |

517-44-2 | |

| Record name | Sennidin B | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=517-44-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sennidin B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000517442 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sennidin B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601318414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R*,S*)-9,9',10,10'-tetrahydro-4,4',5,5'-tetrahydroxy-10,10'-dioxo[9,9'-bianthracene]-2,2'-dicarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.492 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SENNIDIN B | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VI631S52AW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Sennidin B | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002895 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is Sennidin B and how is it metabolized in the human body?

A1: Sennidin B is a natural anthraquinone derivative produced by the metabolism of sennosides, compounds found in plants like Senna. Specifically, intestinal bacteria play a key role in this transformation. [, , ] Studies using rat models demonstrate that Sennidin B is formed from Sennoside B via a two-step hydrolysis process. First, bacterial β-glucosidase enzymes cleave a glucose molecule from Sennoside B, forming Sennidin B-8-monoglucoside. Subsequently, the remaining glucose molecule is removed, resulting in the formation of Sennidin B. [] Further metabolism by intestinal bacteria can convert Sennidin B into rheinanthrone, a known purgative active principle. []

Q2: Are there analytical techniques available to study the metabolism of Sennidin B and related compounds?

A3: Absolutely. High-Performance Liquid Chromatography (HPLC) has been successfully employed to track Sennidin B and its metabolites in various parts of the rat alimentary tract, feces, and urine. [] Furthermore, Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight High-Resolution Mass Spectrometry (UPLC-Q-TOF-HRMS/MS) offers a powerful tool to analyze anthraquinone metabolites produced by human fecal bacteria, potentially offering insights into Sennidin B breakdown as well. []

Q3: Is Sennidin B found in any plant sources besides Senna?

A4: Interestingly, Sennidin B has been identified in the leaves, stem, and root bark of Oroxylum indicum, a plant traditionally used in Ayurvedic medicine. [] This finding suggests the possibility of utilizing these alternative plant parts as a source of Sennidin B, potentially contributing to the conservation efforts for this species. []

Q4: What are the implications of identifying Sennidin B in different parts of Oroxylum indicum?

A5: The discovery of Sennidin B in the leaves and young stems of Oroxylum indicum, in quantities comparable to the root, opens up exciting possibilities for sustainable sourcing. [] By substituting the traditionally used root with these renewable parts, we can potentially alleviate the pressure on wild populations of this valuable medicinal plant.

Q5: Are there any known issues with the stability of Sennidin B that researchers should be aware of?

A6: Yes, there are indications that Sennidin B, like other sennosides, might be prone to polymerization under certain conditions within the alimentary tract. [] This polymerization can lead to the formation of complex compounds that are challenging to analyze and may exhibit altered biological activity. [] Further research is needed to understand the factors influencing this polymerization process and its implications for Sennidin B's efficacy and bioavailability.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。